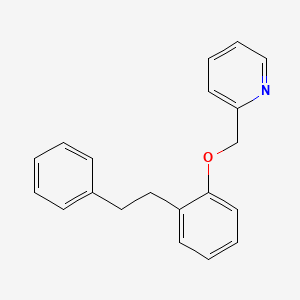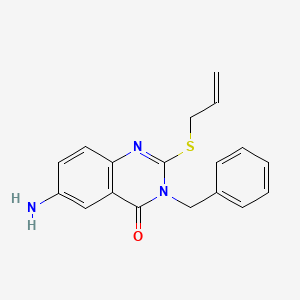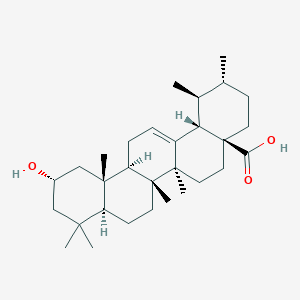
2-((2-Phenethylphenoxy)methyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[2-(2-phenylethyl)phenoxy]methyl}pyridine is an organic compound that belongs to the class of phenoxy compounds It is characterized by a pyridine ring substituted with a phenoxy group, which is further substituted with a phenylethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(2-phenylethyl)phenoxy]methyl}pyridine typically involves the following steps:
Formation of the Phenoxy Intermediate: The phenoxy intermediate can be synthesized by reacting 2-phenylethanol with 2-bromophenol in the presence of a base such as potassium carbonate. The reaction is typically carried out in a solvent like dimethylformamide at elevated temperatures.
Coupling with Pyridine: The phenoxy intermediate is then coupled with 2-bromomethylpyridine using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is performed in the presence of a palladium catalyst, a base such as potassium carbonate, and a solvent like tetrahydrofuran.
Industrial Production Methods
Industrial production methods for 2-{[2-(2-phenylethyl)phenoxy]methyl}pyridine may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-{[2-(2-phenylethyl)phenoxy]methyl}pyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, where the phenylethyl group is attached.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in tetrahydrofuran, sodium borohydride in ethanol.
Substitution: Sodium hydroxide in water, alkyl halides in organic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
2-{[2-(2-phenylethyl)phenoxy]methyl}pyridine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.
Materials Science: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Biological Research: It serves as a tool compound in biological studies to understand its effects on cellular processes and molecular pathways.
Mécanisme D'action
The mechanism of action of 2-{[2-(2-phenylethyl)phenoxy]methyl}pyridine involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. For example, it may inhibit the function of certain enzymes involved in cell proliferation, thereby exhibiting antiproliferative activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Phenyl substituted Benzimidazole derivatives: These compounds share structural similarities with 2-{[2-(2-phenylethyl)phenoxy]methyl}pyridine and exhibit similar biological activities.
Phenoxy acetamide derivatives: These compounds also contain a phenoxy group and are studied for their pharmacological properties.
Uniqueness
2-{[2-(2-phenylethyl)phenoxy]methyl}pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C20H19NO |
|---|---|
Poids moléculaire |
289.4 g/mol |
Nom IUPAC |
2-[[2-(2-phenylethyl)phenoxy]methyl]pyridine |
InChI |
InChI=1S/C20H19NO/c1-2-8-17(9-3-1)13-14-18-10-4-5-12-20(18)22-16-19-11-6-7-15-21-19/h1-12,15H,13-14,16H2 |
Clé InChI |
XVQTWFFAIBVICX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CCC2=CC=CC=C2OCC3=CC=CC=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,7-Bis[2-(propylamino)acetamido]anthraquinone](/img/structure/B10841407.png)
![2,7-Bis[3-(butylamino)propionamido]anthraquinone](/img/structure/B10841419.png)
![2-[4-(1-Ethyl-propyl)-piperazin-1-yl]-quinoline](/img/structure/B10841434.png)
![2,7-Bis[3-(pyrrolidino)propionamido]anthraquinone](/img/structure/B10841438.png)
![2-[1,4]Oxazepan-4-yl-benzo[h]chromen-4-one](/img/structure/B10841443.png)

![2-[7-(Benzyloxy)-2-oxo-2H-chromen-4-yl]acetamide](/img/structure/B10841446.png)
![2-[1,4]Diazepan-1-yl-6-nitro-quinoline](/img/structure/B10841451.png)
![(2R,4R,5S,6R)-5-acetamido-4-(diaminomethylideneamino)-6-[(1R,2S)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid](/img/structure/B10841452.png)



![2-[2-(3,5-Dimethoxy-phenyl)-vinyl]-thiophene](/img/structure/B10841481.png)
